molecular formula C24H20BrN3O4 B5240921 3-bromo-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide

3-bromo-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide

Cat. No.: B5240921
M. Wt: 494.3 g/mol
InChI Key: QYEACPFOVAMTDY-JCMHNJIXSA-N
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Description

3-bromo-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes bromine, nitrophenyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the bromination of a suitable precursor, followed by the introduction of the nitrophenyl and benzamide groups through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

3-bromo-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the effects of specific functional groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound’s potential medicinal properties are of interest for drug development. It may exhibit activity against certain diseases or conditions, making it a candidate for further investigation.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide: shares similarities with other brominated aromatic compounds and nitrophenyl derivatives. These compounds often exhibit similar reactivity and can be used in analogous applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-bromo-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O4/c25-20-10-5-9-19(16-20)23(29)27-22(15-18-8-4-11-21(14-18)28(31)32)24(30)26-13-12-17-6-2-1-3-7-17/h1-11,14-16H,12-13H2,(H,26,30)(H,27,29)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEACPFOVAMTDY-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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